![molecular formula C16H16ClN3O2 B2827061 (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone CAS No. 2034302-53-7](/img/structure/B2827061.png)
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone
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Overview
Description
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. It was first synthesized in 2005 by Pfizer as a potential treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis. CP-690,550 has since been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Scientific Research Applications
Organic Synthesis and Chemical Reactivity
Research on closely related compounds demonstrates methodologies in organic synthesis, such as nucleophilic substitution reactions, which are foundational for creating complex molecular architectures. For example, studies on chloropyridines and piperidine reactions in methanol highlight mechanisms of substitution reactions and the effects of solvation and electrostatic interactions in organic synthesis (Coppens et al., 2010). Additionally, the synthesis of derivatives via substitution reactions provides insights into the structural modifications and chemical reactivity of pyridine and piperidine-based compounds (Karthik et al., 2021).
Crystallography and Structural Analysis
Crystallographic analysis of related compounds, such as chloropyridine methanones, offers detailed insights into molecular conformations, crystal packing, and intermolecular interactions. These studies are crucial for understanding the solid-state properties and the molecular basis of reactivity and interactions (Lakshminarayana et al., 2009). The crystal structures provide a foundation for the design of new materials and molecules with desired properties.
Antimicrobial Activity
The antimicrobial properties of compounds within the same chemical family have been investigated, offering a basis for the development of new antimicrobial agents. For instance, derivatives of difluorophenyl piperidin-4-ylmethanone oximes have shown antimicrobial activity, suggesting the potential of structurally related compounds for therapeutic applications (Mallesha & Mohana, 2014).
Molecular Docking and Antimicrobial Studies
Molecular docking and spectroscopic studies on compounds with pyridine and piperidine moieties have provided insights into their potential as anticancer and antimicrobial agents. The detailed investigation into their molecular structure, interactions with biological targets, and activity profiles suggests a pathway for the design and development of new drugs (Sivakumar et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been studied for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It’s worth noting that the molecular interactions of similar compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Compounds with similar structures have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may affect the biochemical pathways related to this bacterium.
Result of Action
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may have a bactericidal effect.
properties
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-14-11-19-8-3-15(14)22-13-4-9-20(10-5-13)16(21)12-1-6-18-7-2-12/h1-3,6-8,11,13H,4-5,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FORRDDBUVKBXIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone |
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